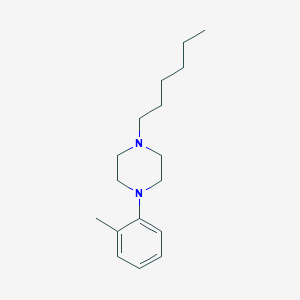

1-Hexyl-4-(2-methylphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

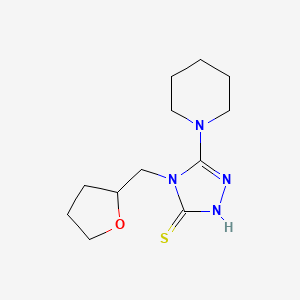

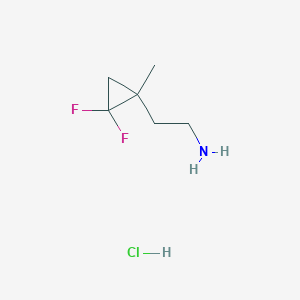

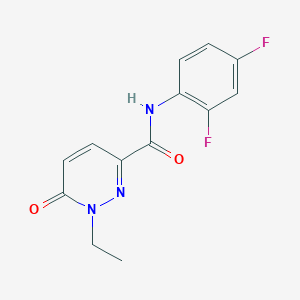

“1-Hexyl-4-(2-methylphenyl)piperazine” is a piperazine derivative. It has a molecular formula of C17H28N2 . The average mass is 260.418 Da and the monoisotopic mass is 260.225250 Da .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C17H28N2 .Chemical Reactions Analysis

Piperazine derivatives show a wide range of biological and pharmaceutical activity . The synthesis of these derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C17H28N2, an average mass of 260.418 Da, and a monoisotopic mass of 260.225250 Da .Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has been conducted on the synthesis of novel derivatives of piperazine compounds, targeting their potential pharmacological activities. For instance, Kumar et al. (2017) synthesized a series of novel derivatives, investigating their antidepressant and antianxiety activities through behavioral tests on albino mice. This research highlights the potential of piperazine derivatives in contributing to the development of new therapeutic agents for mental health disorders (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).

Radiochemistry and Imaging Studies

Piperazine derivatives have also been explored in the context of positron emission tomography (PET) imaging studies. Plenevaux et al. (2000) summarized the research conducted with a piperazine-based 5-HT1A antagonist, [18F]p-MPPF, detailing its synthesis, radiochemistry, and application in animal and human PET studies to investigate the serotonergic neurotransmission. This work underlines the role of piperazine compounds in advancing neuroimaging techniques and understanding neurological disorders (A. Plenevaux, C. Lemaire, J. Aerts, G. Lacan, D. Rubins, W. Melega, C. Brihaye, C. Degueldre, S. Fuchs, E. Salmon, P. Maquet, S. Laureys, P. Damhaut, D. Weissmann, D. Bars, J. Pujol, A. Luxen, 2000).

Antimicrobial Activities

Piperazine derivatives have been synthesized and tested for their antimicrobial activities. Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities against a range of microorganisms. This research indicates the potential utility of piperazine compounds in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Metabolic Studies

The metabolic pathways of piperazine compounds have been a subject of investigation to understand their pharmacokinetics and potential therapeutic applications better. Hvenegaard et al. (2012) studied the in vitro oxidative metabolism of Lu AA21004, a novel antidepressant, elucidating the involvement of cytochrome P450 and other enzymes in its metabolism. Such studies are crucial for drug development and safety evaluation (Mette G. Hvenegaard, B. Bang-Andersen, H. Pedersen, M. Jørgensen, A. Püschl, L. Dalgaard, 2012).

properties

IUPAC Name |

1-hexyl-4-(2-methylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2/c1-3-4-5-8-11-18-12-14-19(15-13-18)17-10-7-6-9-16(17)2/h6-7,9-10H,3-5,8,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCVTJSKVZXGCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCN(CC1)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2571613.png)

![(2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B2571618.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2571621.png)

![N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2571624.png)

![4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2571625.png)

![(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2571629.png)

![Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate](/img/structure/B2571634.png)

![4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2571635.png)